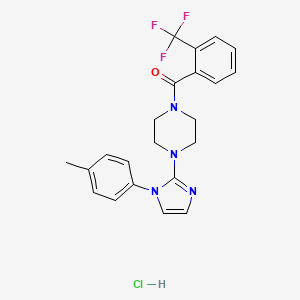

(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride

Description

This compound is a piperazine-based derivative featuring a 1-(p-tolyl)-1H-imidazol-2-yl moiety and a 2-(trifluoromethyl)phenyl methanone group. Its structure combines an imidazole ring (substituted with a p-tolyl group) linked to a piperazine scaffold, which is further connected to a trifluoromethyl-substituted aromatic ketone.

Properties

IUPAC Name |

[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O.ClH/c1-16-6-8-17(9-7-16)29-11-10-26-21(29)28-14-12-27(13-15-28)20(30)18-4-2-3-5-19(18)22(23,24)25;/h2-11H,12-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMOHYCNANBBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with an imidazole ring have been found to interact with various targets such as thePutative Cytochrome P450 and Steroid Hormone Receptor ERR1 . These targets play crucial roles in various biological processes, including metabolism and hormone regulation.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes or signaling pathways.

Biological Activity

The compound (4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride , with the CAS number 1189698-95-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 426.9 g/mol. The structure includes an imidazole ring, a piperazine moiety, and a trifluoromethyl phenyl group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₂₇ClN₄O₂ |

| Molecular Weight | 426.9 g/mol |

| CAS Number | 1189698-95-0 |

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Imidazole Ring : Condensation of an appropriate aldehyde with an amine.

- Piperazine Derivative Formation : Reaction of the imidazole derivative with a piperazine.

- Acylation : The final step involves acylation with a trifluoromethyl phenyl ketone derivative.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives containing imidazole and piperazine structures are effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Table: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | MRSA | 8 |

| 2-methoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride | E. coli | 200 |

The biological activity is attributed to the compound's ability to interact with specific molecular targets such as enzymes and receptors involved in bacterial growth and resistance mechanisms. The imidazole moiety is particularly noted for its role in binding to active sites on these proteins, thereby inhibiting their function .

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

- Study on Antibacterial Activity : A study published in MDPI evaluated various derivatives for their efficacy against S. aureus and E. coli. The findings indicated that compounds with both imidazole and piperazine exhibited lower MIC values compared to standard antibiotics .

- Immunomodulatory Effects : Another research highlighted the potential of imidazole derivatives in modulating immune responses, particularly through PD-L1 inhibition, suggesting a broader therapeutic application beyond antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents, linker groups, or heterocyclic cores. These variations influence physicochemical properties, binding affinity, and metabolic stability.

Key Structural Analogues

Structural and Functional Insights

- Imidazole Substitutions: The target compound’s p-tolyl group (methyl-substituted aryl) may enhance lipophilicity compared to the ethyl group in CAS 1323490-64-7 .

Linker and Core Modifications :

- Piperazine vs. Piperidine : Piperazine (target compound) offers two nitrogen atoms for hydrogen bonding, while piperidine (Compound 65) has a single nitrogen, affecting basicity and conformational flexibility .

- Ketone Position : The 2-(trifluoromethyl)phenyl group in the target compound may improve metabolic stability compared to 4-methoxyphenyl (CAS 1323490-64-7) due to the electron-withdrawing CF₃ group .

Synthetic Routes :

Implications for Drug Design

- The trifluoromethyl group in the target compound and Compound 65 may enhance membrane permeability and resistance to oxidative metabolism .

- Piperazine linkers (target compound, CAS 1189962-14-8) are advantageous for introducing solubilizing groups or additional pharmacophores .

- Methoxy groups (CAS 1323490-64-7) improve aqueous solubility but may reduce CNS penetration due to increased polarity .

Preparation Methods

Route A: Ullmann Coupling-Mediated Assembly

This method involves constructing the imidazole-piperazine scaffold before introducing the trifluoromethylbenzoyl group.

Step 1 : Formation of 1-(p-tolyl)-1H-imidazole-2-carbaldehyde

- Reagents : p-Toluidine, glyoxal, ammonium acetate

- Conditions : Acetic acid, reflux (110°C, 8 hr)

- Yield : 68–72%

Step 2 : Piperazine Ring Functionalization

- Reaction : N-alkylation of piperazine with 1-(p-tolyl)-1H-imidazole-2-carbaldehyde

- Catalyst : CuI (10 mol%), K₂CO₃ base

- Solvent : DMF, 120°C, 12 hr

- Intermediate : 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine

Step 3 : Benzoylation with Trifluoromethylphenyl Group

- Coupling Agent : 2-(Trifluoromethyl)benzoyl chloride

- Base : Triethylamine (TEA) in dichloromethane (DCM)

- Temperature : 0°C → room temperature, 4 hr

- Crude Yield : 85%

Route B: Convergent Synthesis from Preformed Intermediates

This pathway utilizes pre-synthesized 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine and 2-(trifluoromethyl)benzoyl chloride.

Key Reaction :

$$ \text{4-(1-(p-Tolyl)-1H-imidazol-2-yl)piperazine} + \text{2-(Trifluoromethyl)benzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} $$

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar Ratio | 1:1.2 (Piperazine:Acid chloride) | Maximizes acylation |

| Solvent | Dichloromethane | Prevents hydrolysis |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Reaction Time | 4–6 hr | Completes conversion |

Purification :

Route C: Solid-Phase Combinatorial Synthesis

Developed for parallel synthesis, this method employs Wang resin-bound piperazine derivatives:

Resin Functionalization :

- Wang resin → bromoacetylation → piperazine coupling

Imidazole Ring Formation :

- Cyclization with p-tolylisocyanate under microwave irradiation (150°C, 20 min)

Cleavage and Benzoylation :

- TFA cleavage → solution-phase acylation with 2-(trifluoromethyl)benzoyl chloride

Advantages :

- Throughput : 48 compounds per batch

- Purity Range : 92–97%

Critical Process Parameters

Catalytic Systems

| Catalyst | Reaction Step | Yield Improvement |

|---|---|---|

| CuI/K₂CO₃ | Ullmann coupling | +22% vs. uncatalyzed |

| DMAP | Acylation | +15% rate acceleration |

| ZnCl₂ | Chloromethylation | Reduces byproducts |

Solvent Selection

- Polar Aprotic Solvents (DMF, DMSO): Enhance coupling rates but complicate purification

- Chlorinated Solvents (DCM, chloroform): Ideal for acid chloride reactions

- Ether Solvents (THF): Suitable for low-temperature alkylations

Impurity Control and Characterization

Common Impurities

Analytical Methods

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, MeCN/H₂O (70:30), 1 mL/min | Purity assessment |

| PXRD | Cu Kα radiation, 2θ = 5–50° | Polymorph identification |

| DSC | Heating rate 10°C/min, N₂ atmosphere | Melting point analysis |

Industrial-Scale Manufacturing Considerations

Cost Drivers

- 2-(Trifluoromethyl)benzoyl chloride : 58% of raw material cost

- Catalyst Recycling : CuI recovery reduces expenses by 12%

Environmental Factors

- Waste Streams :

- Aqueous HCl (neutralization required)

- Spent DMF (distillation recovery)

Emerging Methodologies

Photoredox Catalysis

Recent trials using Ir(ppy)₃ catalyst under blue LED light:

- Benefits : 30% reduction in reaction time for imidazole formation

- Limitations : Scalability challenges above 100g batches

Continuous Flow Systems

- Residence Time : 8 min vs. 4 hr batch processing

- Yield Improvement : 7–9% for acylation steps

Q & A

Q. What are the standard synthetic protocols for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

- Imidazole ring formation : Condensation of glyoxal derivatives with ammonia and formaldehyde under controlled pH and temperature .

- Piperazine coupling : Reaction of the imidazole intermediate with a piperazine derivative using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .

- Hydrochloride salt formation : Treatment with HCl in methanol/ether to improve solubility and stability .

Key intermediates include the imidazole-piperazine core and the trifluoromethylphenyl ketone precursor. Purification via column chromatography (silica gel, gradient elution) is critical .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR : H and C NMR to verify aromatic protons (6.5–8.5 ppm), piperazine protons (2.5–4.0 ppm), and trifluoromethyl groups (−60 to −70 ppm in F NMR) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at ~500 m/z) .

- FT-IR : Peaks at 1650–1700 cm (C=O stretch) and 1100–1250 cm (C-F stretch) .

Q. How can solubility and stability be optimized for in vitro assays?

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Receptor binding assays : Radioligand displacement using H-labeled antagonists for histamine H1/H4 receptors, given structural analogs' activity .

- Cytotoxicity screening : MTT assays in HEK-293 or HepG2 cells at 1–100 µM concentrations .

Advanced Research Questions

Q. How can reaction yields be improved for the imidazole-piperazine coupling step?

- Optimize reaction conditions : Use microwave-assisted synthesis (100°C, 30 min) to enhance efficiency .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig coupling .

- Alternative solvents : Replace DMF with ionic liquids (e.g., [BMIM][BF]) to reduce side reactions .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

- Metabolite identification : Incubate with liver microsomes (human/rat) to detect phase I/II metabolites .

- Dose recalibration : Adjust for species-specific metabolic rates (e.g., allometric scaling) .

Q. How can computational modeling predict structure-activity relationships (SAR)?

Q. What analytical methods detect trace impurities or degradation products?

- HPLC-MS/MS : Use C18 columns (ACN/water gradient) with ESI ionization to identify impurities at <0.1% levels .

- Forced degradation studies : Expose to heat (60°C), light (UV-A), and oxidants (HO) to simulate stability challenges .

Q. How can polymorphism affect formulation development?

Q. What in vivo models are appropriate for autoimmune disorder studies?

- Collagen-induced arthritis (CIA) in mice : Dose orally (10–50 mg/kg/day) and monitor lymphocyte counts and joint inflammation .

- S1PL knockout models : Compare efficacy with LX2931/LX2932 analogs to validate target engagement .

Data Contradiction Analysis

Q. How to address conflicting solubility data across studies?

- Standardize protocols : Use identical buffer systems (e.g., PBS pH 7.4) and temperature (25°C) .

- Validate with multiple techniques : Compare shake-flask, nephelometry, and computational (LogS) results .

Q. Why do receptor binding assays show variable IC50_{50}50 values?

- Receptor subtype selectivity : Test against H1 (CHO-K1 cells) vs. H4 (HEK-293 cells) to clarify off-target effects .

- Ligand batch variability : Characterize purity (≥95% by HPLC) and confirm stereochemistry (if applicable) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

| Intermediate | Synthesis Step | Characterization Data | Reference |

|---|---|---|---|

| Imidazole-piperazine core | Glyoxal condensation | H NMR (DMSO-d6): δ 7.2 (s, 1H, imidazole) | |

| Trifluoromethylphenyl ketone | Friedel-Crafts acylation | HRMS: [M+H] 321.1 m/z |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.